N-benzyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-methylbenzamide
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Overview
Description
N-benzyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-methylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyl group, a dioxidotetrahydrothiophenyl moiety, and a methylbenzamide group, which together contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of benzylamine with 4-isocyanatobenzamide in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also essential in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, nucleophiles, and other reagents in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
N-benzyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-methylbenzamide: A simpler compound with a similar benzamide structure but lacking the benzyl and dioxidotetrahydrothiophenyl groups.
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide: A closely related compound with an ethoxy group instead of a methyl group.
Uniqueness
N-benzyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-methylbenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H23N3O4S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-benzyl-4-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-methylbenzamide |
InChI |
InChI=1S/C20H23N3O4S/c1-23(13-15-5-3-2-4-6-15)19(24)16-7-9-17(10-8-16)21-20(25)22-18-11-12-28(26,27)14-18/h2-10,18H,11-14H2,1H3,(H2,21,22,25) |
InChI Key |
USAIWKGZLGKFAA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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